4-Nitrophenyl butyrate

Description

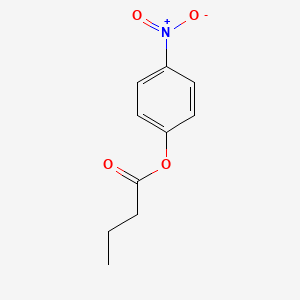

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDUMIQZEUTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180955 | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2635-84-9 | |

| Record name | p-Nitrophenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Lipase Action on 4-Nitrophenyl Butyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of lipases on the chromogenic substrate 4-nitrophenyl butyrate (B1204436) (4-NPB). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who utilize this assay for screening and characterizing lipases. This document details the enzymatic reaction, presents quantitative kinetic data, provides a detailed experimental protocol, and includes visualizations of the core concepts.

Core Mechanism of Action

The enzymatic hydrolysis of 4-nitrophenyl butyrate by lipase (B570770) is a widely used method for determining lipase activity due to its simplicity and sensitivity. The reaction relies on the release of a colored product, 4-nitrophenol (B140041) (or its anionic form, 4-nitrophenolate), which can be quantified spectrophotometrically.

The catalytic mechanism of most lipases involves a catalytic triad of amino acid residues in the enzyme's active site, typically consisting of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu) residue. The hydrolysis of 4-NPB proceeds via a two-step acylation-deacylation process:

-

Acylation: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester bond in this compound. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing 4-nitrophenol and forming a covalent acyl-enzyme intermediate, where the butyryl group is attached to the serine residue.

-

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing butyric acid and regenerating the free, active enzyme.

The product that is measured, 4-nitrophenol, has a pKa of approximately 7.15. In a reaction buffer with a pH above this value (typically pH 7.0-8.0), the hydroxyl group of 4-nitrophenol will be deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance at around 400-415 nm. The rate of formation of this yellow product is directly proportional to the lipase activity.

Quantitative Data Presentation

The kinetic parameters of a lipase, Michaelis constant (Km) and maximum reaction velocity (Vmax), are crucial for its characterization. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat (the turnover number) is equivalent to Vmax divided by the enzyme concentration.

The following table summarizes the kinetic parameters of various lipases with this compound as the substrate. It is important to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.

| Lipase Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |

| Thermomyces lanuginosus (wild type) | 1.1 | 0.95 | 0.83 | [1] |

| Candida rugosa (soluble) | 0.206 | Not specified | Not specified | [2][3] |

| Pseudomonas sp. (cold-adapted) | 0.108 (mg/mL) | 542.59 | Not specified | [2] |

| Acinetobacter sp. AU07 | 0.51 (for 4-NPP) | 16.98 (for 4-NPP) | 33.29 (for 4-NPP) | [4] |

| Porcine Pancreatic Lipase | 0.037 (mmol/L/min/mg) | Not specified | Not specified | [5] |

| Candida antarctica Lipase B (CALB) | 305 ± 10 min-1 (kcat) | Not specified | Not specified | [6] |

Note: "U" typically refers to one unit of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions. 4-NPP refers to 4-nitrophenyl palmitate, a longer-chain substrate.

Experimental Protocols

This section provides a detailed methodology for a standard lipase activity assay using this compound in a 96-well microplate format, which is suitable for high-throughput screening.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0.

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution: 100 mM this compound (4-NPB) in acetonitrile (B52724) or isopropanol.

-

Dissolve 209.2 mg of 4-NPB in 10 mL of acetonitrile or isopropanol.

-

Store in a dark, airtight container at -20°C. Caution: 4-NPB is sensitive to light and moisture.

-

-

Working Substrate Solution: 10 mM 4-NPB.

-

Dilute the 100 mM stock solution 1:10 with the Assay Buffer immediately before use. Prepare this solution fresh for each experiment.

-

-

Enzyme Solution:

-

Prepare a stock solution of the lipase in the Assay Buffer at a suitable concentration.

-

Perform serial dilutions of the enzyme stock solution in the Assay Buffer to obtain a range of concentrations for testing. The optimal enzyme concentration should result in a linear increase in absorbance over the measurement period.

-

Assay Procedure

-

Plate Setup:

-

Pipette 180 µL of the working substrate solution into the wells of a 96-well microplate.

-

Include blank wells containing 180 µL of the working substrate solution and 20 µL of the Assay Buffer (without enzyme).

-

-

Pre-incubation:

-

Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the diluted enzyme solutions to the corresponding wells.

-

Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.

-

-

Absorbance Measurement:

-

Immediately place the microplate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 405 nm (or a wavelength between 400-415 nm) at regular intervals (e.g., every 30 seconds) for a total of 5 to 10 minutes.

-

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min):

-

For each enzyme concentration, plot the absorbance values against time.

-

Determine the initial linear rate of the reaction by calculating the slope of the initial portion of the curve (ΔAbs/min).

-

-

Calculate Lipase Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of 4-nitrophenol production.

-

The molar extinction coefficient (ε) for 4-nitrophenolate at pH 8.0 and 405 nm is approximately 18,000 M-1cm-1.

-

The path length (l) in a standard 96-well plate is typically around 0.5 cm, but it is recommended to determine this value for the specific microplate and reader used.

-

Activity (U/mL) = (ΔAbs/min) / (ε * l) * 106 * (Vtotal / Venzyme)

-

Where:

-

ΔAbs/min is the rate of absorbance change.

-

ε is the molar extinction coefficient.

-

l is the path length in cm.

-

106 is the conversion factor from M to µM.

-

Vtotal is the total reaction volume in the well (e.g., 200 µL).

-

Venzyme is the volume of the enzyme solution added (e.g., 20 µL).

-

-

-

-

Determine Km and Vmax:

-

Perform the assay with a fixed enzyme concentration and varying concentrations of the 4-NPB substrate.

-

Plot the initial reaction rates against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts described in this guide.

Caption: Enzymatic hydrolysis of this compound by lipase.

Caption: A typical experimental workflow for a lipase assay.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elsevier.es [elsevier.es]

- 5. researchgate.net [researchgate.net]

- 6. Kcat of lipase B with p-Nitrophenol butyrate - Yeast Candida antarctica - BNID 105429 [bionumbers.hms.harvard.edu]

A Technical Guide to the Principle of Lipase Assay Using p-Nitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the widely used lipase (B570770) assay based on the chromogenic substrate p-nitrophenyl butyrate (B1204436) (p-NPB). It covers the core biochemical principles, detailed experimental protocols, kinetic data, and applications in research and drug development, particularly in the screening of lipase inhibitors.

Core Principle: The Enzymatic Hydrolysis of p-NPB

The p-nitrophenyl butyrate (p-NPB) assay is a simple and sensitive spectrophotometric method for determining lipase (EC 3.1.1.3) and esterase (EC 3.1.1.1) activity. The fundamental principle lies in the enzymatic hydrolysis of the ester bond in p-NPB by lipase.[1]

The reaction proceeds as follows: In an aqueous environment, lipase catalyzes the cleavage of the colorless substrate, p-nitrophenyl butyrate, into two products: butyric acid and p-nitrophenol.[1] Under neutral to alkaline pH conditions (typically pH > 7), the liberated p-nitrophenol equilibrates to its anionic form, p-nitrophenolate. This phenolate (B1203915) ion imparts a distinct yellow color to the solution, which exhibits a maximum absorbance at a wavelength between 400 and 415 nm.[1][2][3]

The rate of the formation of p-nitrophenolate is directly proportional to the lipase activity. By continuously monitoring the increase in absorbance at this wavelength over time using a spectrophotometer or microplate reader, one can determine the enzymatic reaction rate.[3][4]

Experimental Protocols

While specific conditions may vary depending on the lipase source and experimental goals, a generalized protocol is provided below, followed by a specific example.

General Experimental Workflow

The workflow involves preparing the necessary reagents, initiating the enzymatic reaction, and measuring the product formation over time. The use of a detergent like Triton X-100 is common to emulsify the hydrophobic substrate in the aqueous buffer, while an organic solvent is often used to prepare a concentrated stock of p-NPB.[4]

Detailed Protocol Example (Adapted from Sigma-Aldrich)

This protocol is for lipoprotein lipase but can be adapted for other lipases.[4]

I. Reagents:

-

Assay Buffer (Reagent A): 100 mM Sodium Phosphate buffer containing 150 mM Sodium Chloride and 0.5% (v/v) Triton X-100. Adjust pH to 7.2 at 37°C.

-

Substrate Solvent (Reagent B): Acetonitrile.

-

Substrate Stock (Reagent C): 50 mM p-Nitrophenyl Butyrate (p-NPB) prepared in Acetonitrile.

-

Enzyme Solution (Reagent D): Prepare a solution of lipase in cold Assay Buffer immediately before use.

II. Procedure (per 1.01 mL reaction):

-

Pipette 0.90 mL of Assay Buffer (Reagent A) and 0.10 mL of Enzyme Solution (Reagent D) into a cuvette.

-

Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer. Monitor absorbance at 400 nm until constant (to establish a baseline).

-

To initiate the reaction, add 0.010 mL of Substrate Stock (Reagent C). For a blank control, add 0.010 mL of deionized water instead.

-

Immediately mix by inversion and begin recording the increase in absorbance at 400 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA400nm/minute) from the maximum linear portion of the curve for both the test sample and the blank.

III. Calculation of Enzyme Activity:

One unit of lipase is typically defined as the amount of enzyme that releases 1.0 µmol (or nmol) of p-nitrophenol per minute under the specified conditions. The activity is calculated using the Beer-Lambert law:

Activity (Units/mL) = [(ΔA/min_Test - ΔA/min_Blank) * V_total] / (ε * V_enzyme * l)

Where:

-

ΔA/min: Rate of absorbance change per minute.

-

V_total: Total volume of the assay (e.g., 1.01 mL).

-

V_enzyme: Volume of the enzyme solution used (e.g., 0.1 mL).

-

ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 14,800 M⁻¹cm⁻¹ at 400 nm and pH 7.2).[4]

-

l: Light path length of the cuvette (typically 1 cm).

Quantitative Data Presentation

The optimal conditions and kinetic parameters for the p-NPB assay vary significantly depending on the source of the lipase.

Table 1: Optimal Conditions for Various Lipases Using p-NPB Assay

| Lipase Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Candida rugosa | 5.6 - 7.0 | 37 | [5] |

| Porcine Pancreatic | 8.0 - 9.0 | 25 - 37 | [6] |

| Streptomyces scabies (Sub1) | ~7.0 | Not Specified | [7] |

| Pyrococcus furiosus | 7.0 | 60 - 65 | [8] |

| Kocuria flava Y4 | 8.0 | 35 | [9] |

| Insect (various) | 7.0 - 10.0 | 30 - 40 | [10] |

Table 2: Kinetic Parameters of Various Lipases with p-NPB

| Lipase Source | Km (mM) | Vmax (U/mg or other) | Catalytic Efficiency (Vmax/Km) | Reference(s) |

| Wild Type (unspecified) | 1.14 | 0.95 U/mg | 0.83 | [11][12] |

| Streptomyces scabies (Sub1) | 0.57 | 2361 U/mg | 4142 | [7] |

| Human Lipoprotein Lipase (hLPL) | 0.77 | 14.84 nmol/min/mg | 19.27 | [13] |

| Metagenomic Esterase (EstU1) | 0.04 | 1.05 s⁻¹ (kcat) | 26.25 s⁻¹mM⁻¹ | [14] |

Note: Units and assay conditions vary between studies, so direct comparison should be made with caution.

Application in Drug Development: Inhibitor Screening

The p-NPB assay is a valuable high-throughput tool for screening potential lipase inhibitors, which is a key strategy in the development of anti-obesity drugs like Orlistat.[6][15]

Key Considerations for Inhibitor Screening:

-

Solvent Effects: Many potential inhibitors are hydrophobic and must be dissolved in organic solvents like DMSO or ethanol. It is crucial to evaluate the effect of these solvents on enzyme activity, as high concentrations can be inhibitory.[6][15] Porcine pancreatic lipase has been shown to tolerate co-solvents like DMSO, ethanol, and methanol (B129727) up to 30% (v/v).[6]

-

Assay Homogeneity: The addition of inhibitors or solvents can affect the solubility and emulsification of the p-NPB substrate. Emulsifiers such as sodium deoxycholate may be required to maintain assay homogeneity and can also enhance lipase activity.[6][15]

-

Controls: Proper controls are essential, including a positive control (a known inhibitor like Orlistat), a negative control (no inhibitor), and a solvent control (assay with the maximum concentration of the organic solvent used to dissolve the test compounds).[16] The assay involves measuring the residual lipase activity in the presence of the test compound compared to the activity in its absence.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Optimization of a colorimetric assay for yeast lipase activity in complex systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

p-Nitrophenyl Butyrate as a Substrate for Esterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Nitrophenyl butyrate (B1204436) (pNPB) as a versatile substrate for the measurement of esterase activity. It covers the core principles of the enzymatic assay, detailed experimental protocols, kinetic data for various esterases, and the application of this substrate in drug development and the study of cellular signaling pathways.

Introduction to p-Nitrophenyl Butyrate (pNPB)

p-Nitrophenyl butyrate (pNPB) is a chromogenic substrate widely used for the continuous monitoring of esterase activity. It is an ester of butyric acid and p-nitrophenol. The utility of pNPB in enzymatic assays stems from the properties of its hydrolysis product, p-nitrophenol. In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (pH > 7), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at wavelengths between 400 and 420 nm.[1][2] This color change allows for a simple and direct spectrophotometric measurement of enzyme activity.[2]

The enzymatic hydrolysis of pNPB by an esterase yields butyric acid and p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the esterase activity under defined conditions. This assay is favored for its simplicity, sensitivity, and adaptability to high-throughput screening formats.[1]

Chemical Properties of p-Nitrophenyl Butyrate:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetonitrile. Sparingly soluble in aqueous solutions. |

The Enzymatic Reaction

Esterases (EC 3.1.1.x) are a class of hydrolases that catalyze the cleavage of ester bonds. The reaction with pNPB proceeds as follows:

The production of the yellow p-nitrophenolate ion is monitored over time using a spectrophotometer, typically at or near its absorbance maximum of 405-410 nm.

Experimental Protocols

General Esterase Activity Assay using pNPB

This protocol provides a general framework for determining esterase activity in a sample.

Materials:

-

p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 100 mM in DMSO or acetonitrile)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

-

Esterase-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add the assay buffer.

-

Add the Substrate: Add an appropriate volume of the pNPB stock solution to each well to achieve the desired final concentration (typically in the range of 0.1 to 1 mM). Mix gently.

-

Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the esterase-containing sample to each well to start the reaction. The final volume in each well should be consistent.

-

Monitor Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol describes how to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of an esterase for pNPB.

Procedure:

-

Set up a Range of Substrate Concentrations: Prepare a series of dilutions of the pNPB stock solution in the assay buffer to cover a range of final concentrations (e.g., from 0.1 to 10 times the expected Kₘ).

-

Follow the General Assay Protocol: For each substrate concentration, perform the esterase activity assay as described in section 3.1.

-

Determine Initial Velocities: Calculate the initial reaction velocity (v₀) for each substrate concentration from the initial linear phase of the reaction. Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v₀ = (ΔAbs/min) / (ε × l)), where ε is the molar extinction coefficient of p-nitrophenol and l is the path length of the cuvette or well. The molar extinction coefficient for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at 405 nm in a basic buffer.

-

Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

Quantitative Data

The kinetic parameters for the hydrolysis of pNPB can vary significantly depending on the source of the esterase and the experimental conditions. The following table summarizes some reported kinetic values.

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Carboxylesterase 1 (CES1) | Human Liver | 0.05 - 0.5 | Variable | 7.0 - 8.0 | 37 | [3] |

| Acetylcholinesterase | Electric Eel | ~0.3 | Variable | 7.0 - 8.0 | 25-37 | |

| Lipase | Candida rugosa | 0.4 - 1.5 | Variable | 7.0 | 30-40 | |

| PETase | Ideonella sakaiensis | ~0.1 | Variable | 7.0 - 9.0 | 30 | [4] |

| Sub1 (a cutinase-like enzyme) | Streptomyces scabies | 0.57 | 2361 | 7.5 | Room Temp | [5] |

Visualization of Workflows and Pathways

Enzymatic Reaction of pNPB

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterases in lipid metabolism: from mouse to human [protein-cell.net]

- 4. static.igem.org [static.igem.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of 4-Nitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of 4-nitrophenyl butyrate (B1204436) (4-NPB) is a cornerstone reaction for the characterization of lipolytic enzymes, primarily lipases and esterases. This technical guide provides a comprehensive overview of the core principles of this reaction, from its biochemical mechanism to its application in enzyme kinetics and its relevance in cellular signaling. Detailed experimental protocols, a comparative analysis of kinetic data, and visual representations of the underlying pathways are presented to serve as a valuable resource for researchers in enzymology and drug development.

Introduction: The Significance of 4-Nitrophenyl Butyrate Hydrolysis

This compound is a synthetic ester substrate widely employed for the continuous monitoring of lipase (B570770) and esterase activity. The enzymatic cleavage of the ester bond in 4-NPB releases butyric acid and the chromogenic compound 4-nitrophenol (B140041).[1][2] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and can be quantified spectrophotometrically, typically at a wavelength between 400 and 415 nm.[2][3] This colorimetric property makes 4-NPB an invaluable tool for high-throughput screening and detailed kinetic analysis of hydrolytic enzymes.

The Hydrolysis Reaction: Products and Mechanism

The enzymatic hydrolysis of this compound is a two-step process that results in the formation of butyric acid and 4-nitrophenol. The reaction is catalyzed by a wide range of lipases and esterases, which belong to the family of serine hydrolases.

Reaction Products:

-

Butyric Acid: A short-chain fatty acid.

-

4-Nitrophenol: A chromogenic compound that, in its deprotonated form (4-nitrophenolate), provides a measurable signal.

Enzymatic Mechanism:

The hydrolysis proceeds via a well-established acyl-enzyme intermediate mechanism, characteristic of serine hydrolases. The catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site, is central to this process.

-

Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing 4-nitrophenol and forming a covalent acyl-enzyme intermediate, where the butyryl group is attached to the serine residue.

-

Deacylation: A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing butyric acid and regenerating the free enzyme, which is then ready for another catalytic cycle.

Quantitative Analysis of Enzyme Kinetics

The hydrolysis of this compound is extensively used to determine the kinetic parameters of lipases and esterases, providing insights into their catalytic efficiency and substrate specificity. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by measuring the initial reaction rates at varying substrate concentrations.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various Enzymes

| Enzyme | Source | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| Wild Type Lipase | - | - | 0.95 | 0.83 | [4] |

| EstU1 | Metagenome | - | - | - | [5] |

| Bxz2 LysB | - | - | - | - | [6] |

| Ms6 LysB | - | - | - | - | [6] |

| F360V Mutant | Kluyvera citrophila | - | - | - | [7] |

| Penicillin G Acylase | Kluyvera citrophila | - | - | - | [7] |

| Lipase | Candida antarctica | 0.108 | 542.59 | - | [8] |

Note: The table presents a selection of kinetic data from the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following section outlines a detailed methodology for a standard this compound hydrolysis assay.

Materials and Reagents

-

This compound (substrate)

-

Enzyme solution (lipase or esterase)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

Solvent for substrate (e.g., isopropanol (B130326) or ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

-

Incubator or temperature-controlled plate reader

Preparation of Solutions

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100 mM in isopropanol).

-

Working Substrate Solution: Dilute the stock solution with the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture does not exceed a level that might inhibit the enzyme (typically <5% v/v).

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that yields a linear rate of product formation over the desired time course.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the assay buffer and the working substrate solution to each well.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well. The final volume of the reaction mixture is typically 200 µL.

-

Incubation and Measurement: Immediately place the microplate in a reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance versus time plot. The concentration of the product, 4-nitrophenol, can be determined using its molar extinction coefficient.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic compound not directly involved in natural signaling pathways, its hydrolysis product, butyrate, is a biologically significant molecule. Butyrate, a short-chain fatty acid, acts as a signaling molecule by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a.[8][9][10] These actions modulate various downstream signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways, which are implicated in a wide range of cellular processes from cancer prevention and immune regulation to metabolic control.[9][11][12][13]

Caption: Butyrate Signaling Pathways.

The experimental workflow for determining enzyme kinetics using this compound follows a logical progression from preparation to data analysis.

Caption: Enzyme Kinetics Assay Workflow.

Conclusion

The hydrolysis of this compound remains a fundamental and highly practical assay in the study of lipolytic enzymes. Its simplicity, reliability, and adaptability to high-throughput formats make it an indispensable tool for researchers in academia and industry. A thorough understanding of the reaction mechanism, coupled with standardized experimental protocols, is crucial for obtaining accurate and reproducible kinetic data. Furthermore, the biological relevance of the hydrolysis product, butyrate, in cellular signaling pathways adds another layer of importance to the study of the enzymes that catalyze this reaction, particularly in the context of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions - Microvioma [microvioma.com]

- 9. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]

- 11. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Butyrate induces STAT3/HIF-1α/IL-22 signaling via GPCR and HDAC3 inhibition to activate autophagy in head kidney macrophages from turbot (Scophthalmus maximus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Enzyme Kinetics with 4-Nitrophenyl Butyrate (4-NPB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing 4-nitrophenyl butyrate (B1204436) (4-NPB) in the study of enzyme kinetics. 4-NPB is a widely used chromogenic substrate for assaying the activity of various hydrolytic enzymes, particularly lipases and esterases. Its utility lies in the straightforward spectrophotometric detection of the reaction product, making it a valuable tool in both basic research and high-throughput screening applications.

The Core Principle: A Chromogenic Assay

4-nitrophenyl butyrate is an ester composed of a butyric acid chain linked to a 4-nitrophenol (B140041) group.[1] In its esterified form, the compound is typically colorless or pale yellow.[1] Many lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) can catalyze the hydrolysis of the ester bond in 4-NPB.[2] This enzymatic reaction releases butyric acid and 4-nitrophenol (pNP).[3]

At pH values above its pKa of approximately 7.1, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and exhibits strong absorbance at wavelengths between 405 and 415 nm.[2][3][4] The rate of the formation of this yellow product is directly proportional to the enzyme's activity, allowing for a simple and continuous monitoring of the reaction kinetics.[1]

Fundamentals of Enzyme Kinetics with 4-NPB

The data obtained from 4-NPB assays are frequently analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).

-

Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is dependent on the enzyme concentration.[5]

-

Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax.[5][6] It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[5]

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.

-

kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalytic steps.

These parameters are crucial for characterizing an enzyme, comparing the efficacy of different enzymes, or assessing the impact of inhibitors or activators on enzyme function.

Detailed Experimental Protocols

This section outlines a generalized protocol for determining enzyme activity using 4-NPB. Specific parameters such as buffer pH, temperature, and substrate concentration may require optimization depending on the specific enzyme being studied.

Materials and Reagents

-

This compound (4-NPB)

-

Purified enzyme or crude enzyme extract

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0 or 50 mM sodium phosphate, pH 7.0)[4][7]

-

Organic solvent for dissolving 4-NPB (e.g., isopropanol, acetonitrile, or a mixture of ethanol (B145695) and ethylene (B1197577) glycol)[4][8][9]

-

Reaction termination reagent (e.g., 0.5 M NaOH)[9]

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

Preparation of Solutions

-

Buffer Preparation: Prepare the desired buffer (e.g., 50 mM Tris-HCl) and adjust the pH to the optimal value for the enzyme of interest. Note that the pH of some buffers, like Tris, is temperature-sensitive.[9]

-

4-NPB Stock Solution: Due to its poor solubility in aqueous solutions, 4-NPB is typically dissolved in an organic solvent to create a concentrated stock solution (e.g., 20-50 mM).[8][9] For the assay, this stock is diluted into the reaction buffer to achieve the desired final concentrations. The final concentration of the organic solvent in the reaction should be kept low (typically ≤5%) to avoid enzyme inhibition.[9]

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. For stability, it is often recommended to dilute enzymes in an ice-cold buffer, potentially containing 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent adsorption to plastic surfaces.[9]

p-Nitrophenol (pNP) Standard Curve

To convert absorbance values into the concentration of product formed, a standard curve is essential.

-

Prepare a series of pNP standards of known concentrations (e.g., 0, 10, 20, 50, 100 µM) in the same buffer used for the assay.[9]

-

Add the reaction termination solution (e.g., 0.5 M NaOH) to each standard in the same volume as will be used in the enzyme assay.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

Plot the absorbance values against the corresponding pNP concentrations. The resulting linear equation will be used to calculate the amount of product formed in the enzymatic reaction.

Enzyme Assay Protocol

-

Reaction Setup: In a microplate well or cuvette, combine the reaction buffer and the 4-NPB substrate solution. Pre-warm the mixture to the desired reaction temperature.[9]

-

Initiation: Start the reaction by adding a specific volume of the enzyme solution to the substrate mixture and mix immediately.[9]

-

Incubation: Incubate the reaction for a predetermined period (e.g., 5-20 minutes).[9][10] It is critical that the reaction proceeds in the linear range.

-

Termination: Stop the reaction by adding a quenching agent, such as 0.5 M NaOH.[9] This also serves to raise the pH, ensuring the complete conversion of pNP to the colored p-nitrophenolate ion.

-

Measurement: Measure the absorbance of the solution at 405 nm.[10]

-

Controls: It is crucial to include appropriate controls:

Data Analysis and Calculation

-

Subtract the absorbance of the blank from the absorbance of the enzyme-containing samples.

-

Use the equation from the pNP standard curve to convert the corrected absorbance values into the concentration of pNP produced.

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[10]

The activity can be calculated using the following formula: Activity (U/mL) = ([pNP] * V_total) / (t * V_enzyme) Where:

-

[pNP] is the concentration of p-nitrophenol produced (in µM)

-

V_total is the total volume of the assay (in mL)

-

t is the reaction time (in minutes)

-

V_enzyme is the volume of the enzyme solution added (in mL)

Quantitative Data Summary

The kinetic parameters of an enzyme are highly dependent on the specific enzyme, its source, purity, and the assay conditions (pH, temperature, buffer composition). The following table summarizes kinetic data for various enzymes using 4-NPB as a substrate, as reported in the literature.

| Enzyme | Source | Vmax (U/mg or nmol/min/mg) | Km (mM) | Catalytic Efficiency (Vmax/Km or kcat/Km) | Reference |

| Wild Lipase | Thermomyces lanuginosus | 0.95 U/mg protein | - | - | [8][11] |

| MSMEG_6394 | M. smegmatis | 783 nmol/min/mg | 0.16 ± 0.03 | 4.89 | [12] |

| Rv3802c | M. tuberculosis | 225 nmol/min/mg | 0.20 ± 0.05 | 1.13 | [12] |

| NCgl2775 | C. glutamicum | 134 nmol/min/mg | 0.23 ± 0.05 | 0.58 | [12] |

| Lipase (Variant) | Engineered | - | - | 0.83 | [8] |

Note: Direct comparison of Vmax values can be challenging due to differences in units and experimental conditions across studies.

Visualizing the Process and Principles

Diagrams generated using Graphviz provide a clear visual representation of the key processes and concepts involved in 4-NPB enzyme kinetics.

Enzymatic Hydrolysis of 4-NPB

Caption: Enzymatic cleavage of 4-NPB yields 4-nitrophenol, which becomes a colored anion at pH > 7.1.

General Workflow for 4-NPB Enzyme Kinetic Assay

Caption: Standard experimental workflow for measuring enzyme activity using the 4-NPB assay.

Michaelis-Menten Reaction Scheme

Caption: The Michaelis-Menten model showing enzyme (E) and substrate (S) forming a complex (ES) to yield product (P).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jackwestin.com [jackwestin.com]

- 6. biochem.du.ac.in [biochem.du.ac.in]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. static.igem.wiki [static.igem.wiki]

- 10. web.citius.technology [web.citius.technology]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Applications of 4-Nitrophenyl Butyrate in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl butyrate (B1204436) (4-NPB) is a synthetic ester molecule that has become an invaluable tool in various biotechnology and drug discovery applications. Its utility lies in its properties as a chromogenic substrate for a range of hydrolytic enzymes, most notably lipases and esterases. The enzymatic cleavage of 4-NPB yields a yellow-colored product, 4-nitrophenol (B140041), the concentration of which can be readily quantified using spectrophotometry. This simple yet sensitive detection method has made 4-NPB a cornerstone for enzyme activity assays, inhibitor screening, and other biochemical studies. This technical guide provides an in-depth overview of the core applications of 4-NPB, detailed experimental protocols, and a summary of relevant quantitative data to facilitate its effective use in the laboratory.

Core Principle of 4-Nitrophenyl Butyrate-Based Assays

The fundamental principle behind the use of 4-NPB in enzymatic assays is the hydrolysis of the ester bond by a specific enzyme, such as a lipase (B570770) or esterase. This reaction releases butyric acid and 4-nitrophenol.[1][2] At a pH above its pKa of approximately 7.1, 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and a strong absorbance at wavelengths between 400 and 415 nm.[2][3] The rate of formation of 4-nitrophenolate is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH.

Figure 1: Enzymatic hydrolysis of this compound.

Key Applications in Biotechnology

Quantification of Lipase and Esterase Activity

The most widespread application of 4-NPB is in the quantitative determination of lipase and esterase activity from various sources, including microbial cultures, purified enzyme preparations, and cell lysates.[4][5] This chromogenic assay is favored for its simplicity, high throughput potential, and sensitivity. The rate of 4-nitrophenol release is monitored over time using a spectrophotometer, and the enzyme activity is typically expressed in units, where one unit corresponds to the amount of enzyme that liberates a specific amount of product per unit of time under defined conditions.[6]

High-Throughput Screening for Enzyme Inhibitors

In the realm of drug discovery, 4-NPB-based assays are extensively used for the high-throughput screening (HTS) of potential enzyme inhibitors.[7] The principle involves measuring the enzymatic activity in the presence and absence of a test compound. A reduction in the rate of 4-nitrophenol formation indicates that the compound may be inhibiting the enzyme's activity.[7] This method allows for the rapid screening of large compound libraries to identify lead candidates for the development of new therapeutics targeting specific lipases or esterases.

Characterization of Enzyme Kinetics

4-NPB serves as a valuable substrate for studying the kinetic properties of lipases and esterases. By measuring the initial reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.[8] These parameters provide crucial insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Diagnostic and Clinical Chemistry

While less direct, the principles behind 4-NPB assays have relevance in clinical diagnostics. For instance, the measurement of specific lipase and esterase activities in bodily fluids can be indicative of certain pathological conditions. Although clinical assays may use different substrates for enhanced specificity and sensitivity, the foundational concept of using a chromogenic substrate to quantify enzyme activity is a cornerstone of clinical chemistry.[9][10]

Experimental Protocols

Standard Assay for Lipase/Esterase Activity

This protocol provides a general framework for measuring lipase or esterase activity using 4-NPB. It is recommended to optimize the conditions for each specific enzyme.

Materials:

-

This compound (4-NPB) stock solution (e.g., 50 mM in acetonitrile (B52724) or dimethyl sulfoxide)[6]

-

Assay buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 7.2)[6]

-

Enzyme solution (purified or crude)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare the reaction mixture by adding the assay buffer to the wells of a microplate or cuvettes.

-

Add the enzyme solution to the reaction mixture. The final enzyme concentration should be such that the reaction rate is linear over the desired time course.

-

To initiate the reaction, add the 4-NPB stock solution to the reaction mixture. The final concentration of 4-NPB is typically in the range of 0.5 mM.[6]

-

Immediately start monitoring the increase in absorbance at 400 nm (or a suitable wavelength between 400-415 nm) at a constant temperature (e.g., 37°C).[6]

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength. The molar extinction coefficient for p-nitrophenol at 400 nm is approximately 14,800 M⁻¹cm⁻¹.[6]

Figure 2: Experimental workflow for a standard 4-NPB enzyme assay.

Protocol for Screening Enzyme Inhibitors

This protocol outlines the steps for a typical inhibitor screening assay using 4-NPB.

Materials:

-

Same materials as the standard assay.

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (a known inhibitor of the enzyme).

Procedure:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the test compounds at various concentrations to the test wells. Add the positive control to its designated wells, and the solvent (e.g., DMSO) to the control wells.

-

Add the enzyme solution to all wells and incubate for a specific period (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitors.

-

Initiate the enzymatic reaction by adding the 4-NPB solution to all wells.

-

Monitor the absorbance at 400-415 nm over time, as described in the standard assay protocol.

-

Calculate the percentage of inhibition for each test compound concentration by comparing the reaction rate in the presence of the compound to the rate in the control (solvent only) wells.

Figure 3: Logical workflow for screening enzyme inhibitors using 4-NPB.

Data Presentation: Quantitative Summary

The following tables summarize the kinetic parameters of various lipases and esterases with this compound and other related substrates. These values can vary depending on the specific experimental conditions.

Table 1: Kinetic Parameters of Various Enzymes with this compound

| Enzyme Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Reference |

| Thermomyces lanuginosus lipase | - | 0.95 U/mg protein | [4] |

| Streptomyces scabies esterase (Sub1) | 0.57 | 2.36 µmol/g/min | [8] |

| Bovine milk lipoprotein lipase | - | - | [11] |

| Mycobacterium smegmatis esterase (MSMEG_6394) | - | 783 nmol/min/mg | [12] |

Note: "-" indicates that the specific value was not provided in the cited source under comparable conditions.

Table 2: Comparative Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters

| Substrate | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| p-Nitrophenyl acetate (B1210297) (C2) | 0.42 | - | [4] |

| p-Nitrophenyl butyrate (C4) | 0.95 | 0.83 | [4][13] |

| p-Nitrophenyl octanoate (B1194180) (C8) | 1.1 | - | [4] |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 | - | [4] |

| p-Nitrophenyl palmitate (C16) | 0.18 | 0.063 | [4][13] |

Note: The catalytic efficiency for some substrates was not explicitly provided in the source.

Conclusion

This compound remains a simple, reliable, and cost-effective tool for a wide range of applications in biotechnology and drug development. Its utility as a chromogenic substrate for lipases and esterases allows for straightforward and sensitive quantification of enzyme activity, making it ideal for enzyme characterization and high-throughput inhibitor screening. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate 4-NPB into their research workflows. As with any experimental system, optimization of the assay conditions for the specific enzyme and application is crucial for obtaining accurate and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ftb.com.hr [ftb.com.hr]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org [2012.igem.org]

The Advent of 4-Nitrophenyl Butyrate in Lipase Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of lipase (B570770) activity is a cornerstone of research in enzymology, drug discovery, and industrial biotechnology. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. Their broad substrate specificity and stability make them attractive targets for therapeutic intervention and valuable tools in various biotechnological applications. The development of simple, reliable, and sensitive assays for lipase activity has been crucial for advancing these fields.

Among the various methods developed, the use of chromogenic substrates has gained widespread adoption due to its convenience and suitability for high-throughput screening. This guide focuses on the core principles and practical application of one such substrate: 4-nitrophenyl butyrate (B1204436) (4-NPB). The use of p-nitrophenyl esters for the determination of lipase activity was significantly advanced by the work of Glogauer in 1971, which laid the groundwork for the widespread adoption of this methodology. The assay is based on the enzymatic hydrolysis of the colorless 4-NPB by lipase, which liberates the yellow-colored chromophore 4-nitrophenol (B140041) (or its anionic form, 4-nitrophenolate (B89219), at alkaline pH). The rate of formation of 4-nitrophenol is directly proportional to the lipase activity and can be conveniently measured spectrophotometrically.

This technical guide provides an in-depth overview of the discovery and application of 4-NPB in lipase activity assays. It includes detailed experimental protocols, a comparative analysis of kinetic data for common lipases, and visualizations of the enzymatic mechanism and experimental workflow to aid researchers in the effective implementation and interpretation of this fundamental biochemical assay.

Principle of the Assay

The lipase-catalyzed hydrolysis of 4-nitrophenyl butyrate yields butyric acid and 4-nitrophenol. Under alkaline conditions (typically pH > 7), 4-nitrophenol is ionized to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 400-415 nm.[1][2] The reaction can be monitored over time by measuring the increase in absorbance at this wavelength.

Experimental Protocols

This section provides a detailed methodology for determining lipase activity using 4-NPB in a 96-well microplate format, which is suitable for screening multiple samples.

Reagent Preparation

-

Phosphate (B84403) Buffer (50 mM, pH 7.2): Prepare a solution of 50 mM sodium phosphate. Adjust the pH to 7.2 using phosphoric acid or sodium hydroxide. This buffer is used for diluting the enzyme and for the assay reaction.

-

Substrate Stock Solution (10 mM 4-NPB): Dissolve 20.92 mg of this compound (MW: 209.2 g/mol ) in 10 mL of acetonitrile (B52724) or isopropanol. This stock solution should be stored at -20°C.

-

Enzyme Solution: Prepare a stock solution of the lipase to be tested in the phosphate buffer. The optimal concentration will depend on the specific activity of the lipase and should be determined empirically to ensure the reaction rate is linear over the desired time course. Serial dilutions may be necessary.

-

4-Nitrophenol Standard Stock Solution (1 mM): Dissolve 13.91 mg of 4-nitrophenol (MW: 139.11 g/mol ) in 100 mL of phosphate buffer. This solution is used to generate a standard curve.

Assay Procedure

-

Prepare 4-Nitrophenol Standards: In a 96-well microplate, prepare a serial dilution of the 1 mM 4-nitrophenol standard stock solution in phosphate buffer to generate a standard curve. Typical concentrations range from 0 to 200 µM. The final volume in each well should be 200 µL.

-

Reaction Setup: In separate wells of the 96-well microplate, add the following in the order listed:

-

170 µL of 50 mM Phosphate Buffer (pH 7.2)

-

10 µL of the enzyme solution (or buffer for the blank)

-

-

Initiate the Reaction: Add 20 µL of the 10 mM 4-NPB substrate stock solution to each well to initiate the reaction. The final volume in each well will be 200 µL, and the final concentration of 4-NPB will be 1 mM.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

Calculation of Lipase Activity

-

Determine the Rate of Reaction (ΔAbs/min): From the kinetic read, determine the linear range of the reaction and calculate the change in absorbance per minute (ΔAbs/min) for each sample by subtracting the rate of the blank.

-

Calculate 4-Nitrophenol Concentration: Use the molar extinction coefficient of 4-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) or a standard curve to convert the ΔAbs/min to the rate of 4-nitrophenol production in µmol/min. The path length for a 200 µL volume in a standard 96-well plate is typically around 0.5 cm. It is highly recommended to determine the precise path length or use a standard curve for accurate quantification.

-

Calculate Enzyme Activity: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions. The activity can be calculated using the following formula:

Activity (U/mL) = (ΔAbs/min) / (ε × path length (cm)) × 10⁶ × (Total reaction volume (mL) / Enzyme volume (mL))

Where ε is the molar extinction coefficient in M⁻¹cm⁻¹.

Quantitative Data Presentation

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme performance. The following table summarizes these parameters for several common lipases with this compound as the substrate.

| Lipase Source | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

| Candida rugosa | 0.129 | 0.034 (µmol/min) | 0.26 |

| Pseudomonas cepacia | 0.25 | 542.59 | 2170.36 |

| Wild-Type (unspecified) | - | 0.95 (U/mg protein) | 0.83 |

| Porcine Pancreatic Lipase | Not explicitly found for 4-NPB | Not explicitly found for 4-NPB | Not explicitly found for 4-NPB |

Note: The reported Vmax for Candida rugosa was in µmol/min and not normalized to protein concentration in the available source. The catalytic efficiency for the wild-type lipase was provided directly in the source.[3]

Mandatory Visualizations

Lipase Catalytic Mechanism

The catalytic activity of most lipases relies on a catalytic triad (B1167595) of amino acid residues, typically Serine, Histidine, and Aspartic or Glutamic acid, located at the active site. The serine residue acts as a nucleophile to attack the carbonyl carbon of the ester substrate.

Caption: The two-step catalytic mechanism of lipase on 4-NPB.

Experimental Workflow for Lipase Activity Assay

The following diagram outlines the logical flow of the experimental procedure for determining lipase activity using 4-NPB.

Caption: Experimental workflow for the 4-NPB lipase assay.

References

Methodological & Application

Application Notes and Protocols for the 4-Nitrophenyl Butyrate (pNPB) Lipase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-nitrophenyl butyrate (B1204436) (pNPB) assay is a widely used, simple, and sensitive spectrophotometric method for determining the activity of lipases and esterases. This colorimetric assay relies on the enzymatic hydrolysis of the substrate, 4-nitrophenyl butyrate, into butyric acid and 4-nitrophenol (B140041) (pNP). The production of p-nitrophenol, which exhibits a yellow color in solution, can be continuously monitored by measuring the increase in absorbance at approximately 400-415 nm. This application note provides a detailed protocol for performing the pNPB lipase (B570770) assay, including reagent preparation, experimental procedure, data analysis, and troubleshooting.

Principle of the Assay

Lipase enzymes catalyze the hydrolysis of the ester bond in this compound. This reaction releases 4-nitrophenol (pNP) and butyric acid. Under alkaline or neutral conditions, the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at around 400-415 nm. The rate of the increase in absorbance is directly proportional to the lipase activity in the sample.

Enzymatic Reaction Mechanism

Lipases are serine hydrolases, and their catalytic mechanism involves a classic acyl-enzyme intermediate. The hydrolysis of pNPB by lipase can be described in two main steps:

-

Acylation: The serine residue in the lipase active site performs a nucleophilic attack on the carbonyl carbon of the pNPB ester bond. This forms a tetrahedral intermediate which then collapses, releasing p-nitrophenol and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and, activated by a histidine residue, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release butyric acid and regenerate the free enzyme.

Diagram of the Enzymatic Reaction

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Protocols

Materials and Reagents

-

This compound (pNPB)

-

Lipase enzyme (e.g., from Candida rugosa, porcine pancreas)

-

Sodium phosphate (B84403) buffer (or Tris-HCl buffer)

-

Acetonitrile (B52724) or isopropanol

-

Triton X-100 (optional, as an emulsifier)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplates or cuvettes

-

Pipettes and tips

-

Incubator or water bath

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.2. The optimal pH may vary depending on the specific lipase being studied, typically ranging from 7.0 to 9.0.

-

pNPB Stock Solution: Prepare a 50 mM stock solution of pNPB in acetonitrile or isopropanol.[1] this compound is sparingly soluble in aqueous buffers, so a stock solution in an organic solvent is necessary.[2]

-

Enzyme Solution: Prepare a stock solution of the lipase enzyme in the assay buffer. The final concentration will depend on the activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.

-

Prepare the Reaction Mixture: In a 96-well plate or cuvettes, prepare the reaction mixture as described in the table below. It is crucial to include a blank control (without the enzyme) to account for any spontaneous hydrolysis of pNPB.

| Component | Test Sample (µL) | Blank Control (µL) |

| Assay Buffer | 85 | 95 |

| Enzyme Solution | 10 | 0 |

| pNPB Stock Solution | 5 | 5 |

| Total Volume | 100 | 100 |

-

Pre-incubation: Pre-incubate the assay buffer and enzyme solution at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[1]

-

Initiate the Reaction: Start the reaction by adding the pNPB stock solution to all wells. Mix gently.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm (or a wavelength between 400-415 nm) at regular intervals (e.g., every 30 seconds) for 5-15 minutes using a spectrophotometer.[3]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration in Assay |

| Sodium Phosphate Buffer | 50 mM, pH 7.2 | ~47.5 mM, pH 7.2 |

| This compound | 50 mM | 2.5 mM |

| Lipase Enzyme | Variable | Variable (to be optimized) |

Table 2: Typical Kinetic Parameters for Lipases with pNPB

| Lipase Source | Km (mM) | Vmax (U/mg) | Reference |

| Wild-type lipase variant | - | 0.95 | [1] |

| Pseudomonas cepacia lipase | - | - | [1] |

| Human lipoprotein lipase | 0.77 | 14.84 (nmol/min/mg) | [4] |

Note: Km and Vmax values are highly dependent on the specific enzyme, substrate concentration, and assay conditions.

Calculations

-

Determine the rate of reaction (ΔAbs/min): Plot absorbance versus time and determine the initial linear slope for both the test sample and the blank control.

-

Calculate Lipase Activity: The activity of the lipase is calculated using the Beer-Lambert law:

Activity (U/mL) = [(ΔAbs/min)sample - (ΔAbs/min)blank] x Vt / (ε x l x Ve)

Where:

-

ΔAbs/min: The rate of change in absorbance per minute.

-

Vt: Total reaction volume (in mL).

-

ε: Molar extinction coefficient of p-nitrophenol (a typical value is around 18,000 M-1cm-1 at pH 8.0, but should be determined experimentally under the specific assay conditions).

-

l: Path length of the cuvette or well (in cm).

-

Ve: Volume of the enzyme solution added (in mL).

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

-

Diagram of the Experimental Workflow

Caption: Workflow for the this compound lipase assay.

Troubleshooting

-

High background absorbance in the blank: This may be due to the spontaneous hydrolysis of pNPB.[5] Ensure the pH of the buffer is not excessively high (ideally ≤ 8.0) and prepare the pNPB solution fresh.

-

Non-linear reaction rate: This could be due to substrate depletion or enzyme instability. If the rate decreases over time, consider using a lower enzyme concentration or a shorter measurement period. If the rate increases, it might indicate a lag phase, and the linear portion of the curve should be used for calculations.

-

Low signal: The enzyme activity may be too low. Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear range).

-

Precipitation in the well: pNPB has limited solubility in aqueous solutions. Ensure the concentration of the organic solvent (e.g., acetonitrile) in the final reaction mixture is low enough to prevent precipitation. The use of a detergent like Triton X-100 can help to emulsify the substrate.

Conclusion

The this compound lipase assay is a robust and reliable method for quantifying lipase and esterase activity. Its simplicity and amenability to high-throughput screening make it an invaluable tool in academic research and drug development. Careful optimization of assay conditions and adherence to the protocol will ensure accurate and reproducible results.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Note: Spectrophotometric Determination of Lipase Activity using 4-Nitrophenyl Butyrate (4-NPB)

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides to release free fatty acids and glycerol. Their broad applicability in biotechnology, diagnostics, and pharmaceutical development necessitates a reliable and efficient method for measuring their activity. This application note details a common and straightforward spectrophotometric assay for determining lipase (B570770) activity using 4-nitrophenyl butyrate (B1204436) (4-NPB) as a chromogenic substrate. The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-NPB by lipase, which yields butyric acid and 4-nitrophenol (B140041) (p-nitrophenol).[1][2] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, a yellow-colored product that exhibits strong absorbance at approximately 400-415 nm.[1][3][4] The rate of formation of 4-nitrophenolate, measured as an increase in absorbance over time, is directly proportional to the lipase activity in the sample.

Principle of the Assay

The enzymatic reaction underlying this assay is a hydrolysis reaction catalyzed by lipase. The substrate, 4-nitrophenyl butyrate, is an ester that is cleaved by the enzyme. This reaction releases butyric acid and 4-nitrophenol. In a solution with a pH above its pKa of approximately 7.1, the 4-nitrophenol product exists predominantly in its anionic form, 4-nitrophenolate, which is intensely yellow.[3][4] The concentration of the colored product can be quantified by measuring the absorbance of the solution at a specific wavelength, typically between 400 nm and 415 nm.[1][3]

References

Application Notes: Preparation and Use of 4-Nitrophenyl Butyrate (4-NPB) for Enzyme Assays

Introduction

4-Nitrophenyl butyrate (B1204436) (4-NPB), also known as p-Nitrophenyl butyrate, is a chromogenic substrate widely employed in biochemical assays to determine the activity of esterases and lipases.[1] The compound consists of a butyric acid molecule esterified to a 4-nitrophenol (B140041) group.[1] Its utility in research and drug development stems from the straightforward spectrophotometric detection of enzymatic activity.

Principle of Detection

The enzymatic assay is based on the hydrolysis of the ester bond in 4-NPB by a lipase (B570770) or esterase. This reaction releases butyric acid and 4-nitrophenol.[2] In an aqueous solution with a pH above its pKa (~7.1), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color.[3] The rate of formation of this anion can be monitored by measuring the increase in absorbance at a wavelength of 400-415 nm, which is directly proportional to the enzyme's activity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-Nitrophenyl butyrate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [4][5] |

| Molecular Weight | 209.2 g/mol | [4][5] |

| Appearance | Neat oil or transparent light brown liquid | [5][6] |

| Purity | ≥95% | [4][5] |

| λmax | 270 nm | [4][5] |

Table 2: Solubility of this compound in Common Solvents